molecular formula C14H10Br2N2O B11522447 4-Bromo-N'-[(E)-(4-bromophenyl)methylidene]benzohydrazide

4-Bromo-N'-[(E)-(4-bromophenyl)methylidene]benzohydrazide

Cat. No.: B11522447
M. Wt: 382.05 g/mol
InChI Key: ZIQLTMYBZYBOSC-RQZCQDPDSA-N
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Description

4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a hydrazone functional group (-NHN=CH-) and two bromine atoms attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-bromobenzaldehyde in the presence of a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones .

Scientific Research Applications

4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of two bromine atoms, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H10Br2N2O

Molecular Weight

382.05 g/mol

IUPAC Name

4-bromo-N-[(E)-(4-bromophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10Br2N2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9+

InChI Key

ZIQLTMYBZYBOSC-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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